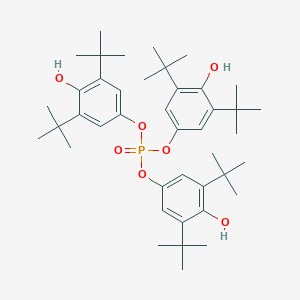
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is a chemical compound known for its unique properties and applications. This compound is often used in various industrial and scientific research settings due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate typically involves the reaction of 1,4-benzenediol with 2,6-bis(1,1-dimethylethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity and stability.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediol, 2,6-dinitro-, 1,4-diacetate: Another derivative of 1,4-benzenediol with different functional groups.
Tris(3,5-di-tert-butyl-4-hydroxyphenyl)phosphate: A similar compound with phosphate groups and tert-butyl substituents.
Uniqueness
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
17709-43-2 |
|---|---|
Molekularformel |
C42H63O7P |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
InChI-Schlüssel |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
17709-43-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















